In Vitro SERT Inhibition: 10- to 20-Fold Lower Potency Than Sertraline
N-demethylation of sertraline to desmethylsertraline reduces in vitro potency at blocking serotonin (5-HT) reuptake by a factor of 10 to 20 relative to the parent compound [1]. This marked reduction is a direct consequence of removing the N-methyl group, which is critical for high-affinity interaction with the serotonin transporter (SERT) [2].
| Evidence Dimension | Serotonin reuptake inhibition potency |
|---|---|
| Target Compound Data | 10- to 20-fold less potent than sertraline |
| Comparator Or Baseline | Sertraline (baseline potency reference) |
| Quantified Difference | 10- to 20-fold lower potency |
| Conditions | In vitro biochemical assay for serotonin reuptake inhibition |
Why This Matters
This quantifies why the metabolite does not functionally substitute for sertraline in bioassays, and why its presence in plasma does not confound interpretation of sertraline's therapeutic efficacy.
- [1] Sprouse J, Clarke T, Reynolds L, Heym J, Rollema H. Comparison of the effects of sertraline and its metabolite desmethylsertraline on blockade of central 5-HT reuptake in vivo. Neuropsychopharmacology. 1996;14(4):225-231. doi:10.1016/0893-133X(95)00112-Q View Source
- [2] Tremaine LM, Welch WM, Ronfeld RA. Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog. Drug Metab Dispos. 1989;17(5):542-550. View Source
